Fedotozine Lacks Diuretic Effect: A Critical Differentiator from Classical Kappa Agonists
In a direct comparative study in conscious hydrated rats, fedotozine (0.1–30 mg/kg, s.c.) produced no increase in urine output, unlike all tested reference kappa agonists (bremazocine, tifluadom, CI-977, (-)-cyclazocine, PD 117,302, U-50,488H, and U-69,593), which consistently induced water diuresis. Morphine, a mu agonist, inhibited diuresis. Even after i.c.v. administration (100 µg/kg), fedotozine failed to induce diuresis, whereas U-50,488H (10–30 µg) and dynorphin A(1-17) (2.5–10 µg) did [1].
| Evidence Dimension | Water diuresis induction |
|---|---|
| Target Compound Data | 0.1–30 mg/kg s.c.: No effect on diuresis; 100 µg/kg i.c.v.: No effect |
| Comparator Or Baseline | U-50,488H: 0.25–10 mg/kg s.c. and 10–30 µg i.c.v. induced diuresis; Bremazocine, tifluadom, CI-977, (-)-cyclazocine, PD 117,302, U-69,593: all induced diuresis at respective s.c. doses |
| Quantified Difference | Fedotozine produced 0% diuretic response vs. 100% response in all reference kappa agonists |
| Conditions | Conscious hydrated rat model; subcutaneous and intracerebroventricular administration |
Why This Matters
This atypical profile makes fedotozine a superior choice for studies requiring peripheral visceral analgesia without confounding diuretic effects, which can complicate fluid balance and electrolyte measurements.
- [1] Soulard CD, et al. Differential effects of fedotozine compared to other kappa agonists on diuresis in rats. J Pharmacol Exp Ther. 1996;279(3):1379-1385. View Source
